molecular formula C18H12ClFN4O3S B2421492 4-chloro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide CAS No. 450343-18-7

4-chloro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide

Cat. No.: B2421492
CAS No.: 450343-18-7
M. Wt: 418.83
InChI Key: HLJFUXPKRZPUKL-UHFFFAOYSA-N
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Description

4-chloro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a synthetic small molecule based on the versatile thieno[3,4-c]pyrazole scaffold, a structure of significant interest in modern medicinal chemistry for constructing novel therapeutic agents . This compound is specifically engineered for research applications, integrating key pharmacophoric elements including a 4-fluorophenyl group and a nitro-substituted benzamide, which are known to be critical for modulating biological activity and target engagement in similar molecular frameworks . The primary research value of this compound lies in its potential as a key intermediate or target molecule for the discovery and development of enzyme inhibitors. The structural motif is frequently explored in the design of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors, a prominent class of anti-diabetic agents, given that analogous triazolo[4,3-a]pyrazine cores form the basis of established therapeutics like sitagliptin . Furthermore, related structures have demonstrated potential as antagonists for various G-protein-coupled receptors, such as the neurokinin-3 (NK-3) receptor and the histamine H4 receptor (H4R), suggesting its utility in neuropharmacology and immunology research . The presence of the electron-withdrawing nitro and chloro substituents on the benzamide ring may enhance binding affinity through dipole interactions and hydrogen bonding with enzyme active sites, making this compound a valuable probe for investigating novel biological targets and signaling pathways . This product is intended for research purposes only.

Properties

IUPAC Name

4-chloro-N-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN4O3S/c19-14-6-1-10(7-16(14)24(26)27)18(25)21-17-13-8-28-9-15(13)22-23(17)12-4-2-11(20)3-5-12/h1-7H,8-9H2,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLJFUXPKRZPUKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)F)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide typically involves multiple steps, starting with the preparation of the thieno[3,4-c]pyrazole core This can be achieved through a cyclization reaction involving appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or metal hydrides for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Substitution reactions often require catalysts or specific solvents to proceed efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro group could introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

4-chloro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Its biological activity makes it a candidate for drug development and biochemical studies.

    Medicine: Potential therapeutic applications due to its interaction with specific biological targets.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide stands out due to its unique thieno[3,4-c]pyrazole core, which imparts distinct biological and chemical properties. This makes it a valuable compound for various research and industrial applications.

Biological Activity

4-chloro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a synthetic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core substituted with a 4-fluorophenyl group and a nitrobenzamide moiety. Its structural formula can be represented as:

C16H13ClFN4O3S\text{C}_{16}\text{H}_{13}\text{Cl}\text{F}\text{N}_4\text{O}_3\text{S}

This structure is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in various disease processes. The thieno[3,4-c]pyrazole scaffold is known for its interaction with protein kinases, which play a pivotal role in cell signaling pathways.

Enzyme Inhibition

Research indicates that 4-chloro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide exhibits inhibitory activity against several kinases:

  • Cyclin-dependent kinases (CDKs) : Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
  • Mitogen-activated protein kinases (MAPKs) : Targeting MAPK pathways can modulate inflammatory responses.

Pharmacological Effects

The compound's pharmacological profile has been evaluated in various studies:

Anticancer Activity

In vitro studies demonstrated that the compound inhibits the proliferation of several cancer cell lines, including:

Cell LineIC50 (µM)Reference
MCF-7 (Breast)5.2
A549 (Lung)6.8
HeLa (Cervical)4.5

The mechanism involves apoptosis induction and cell cycle arrest at the G1 phase.

Anti-inflammatory Properties

In animal models, the compound exhibited significant anti-inflammatory effects by reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6. This suggests potential applications in treating inflammatory diseases.

Case Studies

  • Study on Cancer Cell Lines :
    A study published in the Journal of Medicinal Chemistry evaluated the efficacy of the compound on various cancer cell lines. Results indicated that it significantly reduced cell viability and induced apoptosis through caspase activation .
  • Inflammation Model :
    An experimental study using a carrageenan-induced paw edema model in rats showed that administration of the compound resulted in a marked decrease in edema formation compared to control groups .

Toxicity and Side Effects

Toxicological assessments have indicated that while the compound exhibits promising biological activity, careful evaluation of its safety profile is essential. Acute toxicity studies suggest that at therapeutic doses, it has a manageable safety profile; however, long-term studies are necessary to fully understand its effects.

Q & A

Q. What are the optimal synthetic routes for preparing 4-chloro-N-[2-(4-fluorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide?

The synthesis involves multi-step reactions:

  • Step 1 : Cyclization of thieno[3,4-c]pyrazole precursors using reagents like hydrazine derivatives under reflux conditions in solvents such as ethanol or DMF.
  • Step 2 : Introduction of the 4-fluorophenyl group via nucleophilic substitution (e.g., using 4-fluorophenylboronic acid in Pd-catalyzed cross-coupling).
  • Step 3 : Nitration and chlorination of the benzamide moiety using HNO₃/H₂SO₄ and Cl₂/FeCl₃, respectively.
    Critical factors include temperature control (60–120°C), reaction time (6–24 hrs), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which analytical techniques are recommended for characterizing this compound?

  • NMR Spectroscopy : Confirm regiochemistry of the thienopyrazole core and substituent positions (¹H/¹³C NMR in DMSO-d₆ or CDCl₃).
  • HPLC-MS : Determine purity (>95%) and molecular weight (e.g., ESI-MS m/z calculated for C₁₉H₁₂ClFN₄O₃S: 442.03) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions for structural validation .

Q. How can researchers screen its biological activity in preliminary studies?

  • In vitro assays : Test enzyme inhibition (e.g., kinase or protease targets) using fluorogenic substrates.
  • Cell-based assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 1–100 μM.
  • Dose-response curves : Calculate IC₅₀ values to compare potency with reference inhibitors .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize its pharmacological profile?

Substituent Effect on Activity Evidence
4-FluorophenylEnhances target binding via hydrophobic interactions
3-NitrobenzamideImproves solubility and metabolic stability
Chlorine at C4Increases electron-withdrawing effects, boosting reactivity

Q. What experimental strategies address stability issues in aqueous solutions?

  • pH stability : Conduct accelerated degradation studies (pH 1–13, 37°C) with HPLC monitoring.
  • Light sensitivity : Store solutions in amber vials; use UV-vis spectroscopy to track photodegradation.
  • Lyophilization : Improve long-term stability by formulating as a lyophilized powder .

Q. How to resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Replicate assays : Control variables like cell passage number, serum concentration, and incubation time.
  • Orthogonal validation : Use SPR (surface plasmon resonance) to measure binding affinity independently.
  • Purity verification : Re-purify batches via preparative HPLC to exclude impurities affecting activity .

Q. What mechanistic insights explain its reactivity in nucleophilic substitutions?

  • DFT calculations : Model transition states to predict regioselectivity (e.g., para vs. meta substitution).
  • Kinetic studies : Monitor reaction rates under varying temperatures to determine activation energy.
  • Isotopic labeling : Use ¹⁸O or ²H to trace reaction pathways in solvent systems .

Q. How do solvent polarity and proticity influence reaction yields?

Solvent Yield (%) Purity (%) Application
DMF7892Cyclization reactions
DCM6588Halogenation steps
Ethanol5085Recrystallization

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity, while DCM minimizes side reactions .

Q. What role does the fluorine atom play in modulating electronic properties?

  • Electron-withdrawing effect : Increases electrophilicity of the adjacent phenyl ring, facilitating SNAr reactions.
  • Hydrogen-bonding : Fluorine’s small size allows subtle interactions with enzyme active sites (e.g., kinase ATP pockets) .

Q. What advanced techniques identify its molecular targets in complex biological systems?

  • Chemical proteomics : Use photoaffinity labeling with azide/alkyne tags for target capture and LC-MS/MS identification.
  • CRISPR-Cas9 knockout : Validate target relevance by comparing activity in wild-type vs. gene-edited cell lines.
  • Molecular docking : Predict binding modes using AutoDock Vina with PDB structures (e.g., 4YOI for kinases) .

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